

A Researcher's Guide to the Spectral Analysis of 7-(Bromomethyl)pentadecane

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Compound of Interest

Compound Name: 7-(Bromomethyl)pentadecane

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **7-(Bromomethyl)pentadecane**, a significant organic intermediate in various synthetic processes.^{[1][2][3][4][5]} Tailored for researchers, scientists, and professionals in drug development, this document elucidates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the principles of chemical structure and reactivity.

Introduction: The Structural Significance of 7-(Bromomethyl)pentadecane

7-(Bromomethyl)pentadecane, with the molecular formula $C_{16}H_{33}Br$, is a long-chain alkyl halide.^{[1][2]} Its utility as a reactive intermediate stems from the presence of the bromomethyl group ($-CH_2Br$) attached to a branched pentadecane backbone.^{[1][5]} This structure allows for nucleophilic substitution reactions, enabling the introduction of the 2-hexyldecyl group into target molecules.^{[1][2]} A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformation in chemical reactions.

Methodology: A Multi-faceted Approach to Spectral Interrogation

The structural elucidation of **7-(Bromomethyl)pentadecane** relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a definitive characterization of the molecule.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **7-(Bromomethyl)pentadecane** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2 seconds.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Record the spectrum using an FTIR spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

3. Mass Spectrometry (MS):

- Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
- EI Parameters:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For **7-(Bromomethyl)pentadecane**, the spectrum is characterized by signals corresponding to the bromomethyl group, the methine proton at the branching point, the long alkyl chains, and the terminal methyl groups.

A representative ¹H-NMR spectrum of **7-(Bromomethyl)pentadecane** in CDCl₃ shows distinct peaks.[6] The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms and the overall electronic environment.

Table 1: Predicted ¹H NMR Data for **7-(Bromomethyl)pentadecane**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.40	Doublet	2H	-CH ₂ Br
~1.65	Multiplet	1H	-CH(CH ₂ Br)-
~1.26	Broad Multiplet	~24H	-(CH ₂) _n -
~0.88	Triplet	6H	-CH ₃

Interpretation:

- -CH₂Br Protons (δ ~3.40): The two protons on the carbon adjacent to the bromine atom are deshielded due to the electronegativity of bromine, causing their signal to appear downfield. They appear as a doublet because of coupling to the single methine proton at the branching point.
- Methine Proton (δ ~1.65): The single proton on the carbon at the branching point is coupled to the two protons of the bromomethyl group and the adjacent methylene protons of the alkyl chains, resulting in a complex multiplet.
- Alkyl Chain Protons (δ ~1.26): The numerous methylene (-CH₂-) protons in the long alkyl chains are in similar chemical environments and overlap to form a large, broad signal in the upfield region.
- Terminal Methyl Protons (δ ~0.88): The six protons of the two terminal methyl (-CH₃) groups are the most shielded and appear as a triplet due to coupling with the adjacent methylene groups.

¹³C Nuclear Magnetic Resonance (NMR)

Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for **7-(Bromomethyl)pentadecane**

Chemical Shift (ppm)	Assignment
~39.0	-CH ₂ Br
~40.0	-CH(CH ₂ Br)-
~32.0, 29.7, 29.3, 26.5, 22.7	-(CH ₂) _n -
~14.1	-CH ₃

Interpretation:

- -CH₂Br Carbon (δ ~39.0): The carbon atom directly bonded to the bromine is significantly deshielded and appears downfield.
- Methine Carbon (δ ~40.0): The carbon at the branch point also experiences a downfield shift.
- Alkyl Chain Carbons (δ ~22-32): The carbons of the long alkyl chains resonate in the typical aliphatic region. The slight differences in their chemical shifts are due to their position relative to the branch point and the ends of the chains.
- Terminal Methyl Carbons (δ ~14.1): The terminal methyl carbons are the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is instrumental in identifying the functional groups present in a molecule. For **7-(Bromomethyl)pentadecane**, the key absorptions are related to the C-H and C-Br bonds.

Table 3: Key IR Absorption Bands for **7-(Bromomethyl)pentadecane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (methylene)
1375	Medium	C-H bending (methyl)
1250-1190	Medium	CH ₂ -Br wagging
650-510	Strong	C-Br stretching

Interpretation:

- C-H Stretching (2955-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the long alkyl chains.
- C-H Bending (1465 and 1375 cm⁻¹): These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups.
- CH₂-Br Wagging (1250-1190 cm⁻¹): A medium intensity band in this region is indicative of the wagging vibration of the CH₂ group attached to the bromine atom.^[7]
- C-Br Stretching (650-510 cm⁻¹): A strong absorption in the fingerprint region confirms the presence of a carbon-bromine bond.^{[7][8][9]} The exact position can be influenced by the overall molecular structure. It's important to note that this absorption is in a region where other vibrations can occur, but its presence is a strong indicator for an alkyl bromide.^{[10][11]}

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.

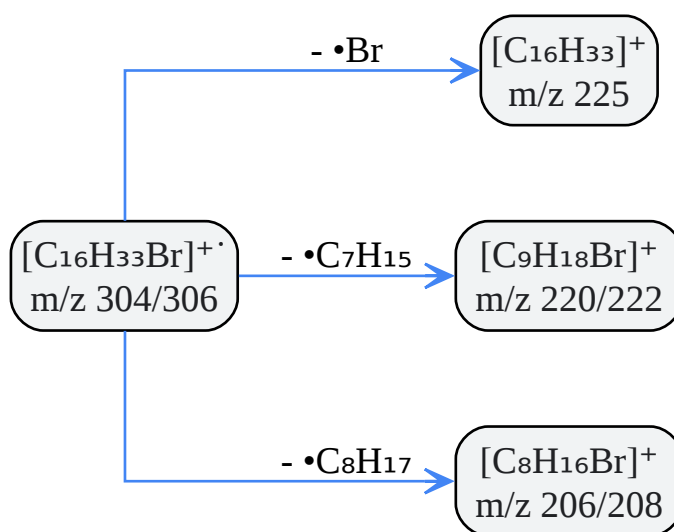
Key Features of the Mass Spectrum:

- Molecular Ion Peak (M⁺): Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum of **7-(Bromomethyl)pentadecane** will exhibit

two molecular ion peaks of almost equal intensity at m/z 304 and 306.[10][12] This M and M+2 pattern is a definitive signature for a monobrominated compound.

- Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations.
 - Loss of Bromine: A primary fragmentation pathway involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical ($\bullet\text{Br}$) and the formation of a carbocation at m/z 225. This is often a prominent peak in the spectrum.[13]
 - Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the carbon bearing the bromine can also occur.
 - Alkyl Chain Fragmentation: The long alkyl chains can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH_2 groups).

Diagram of Key Mass Spectrometry Fragmentation



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Caption: Predicted major fragmentation pathways for **7-(Bromomethyl)pentadecane** in EI-MS.

Conclusion

The comprehensive spectral analysis of **7-(Bromomethyl)pentadecane** through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation. The characteristic signals in each spectrum—the downfield shifts in NMR associated with the bromomethyl group, the distinctive C-Br stretching in IR, and the isotopic pattern in MS—collectively serve as a reliable fingerprint for this important synthetic intermediate. This guide provides researchers with the foundational knowledge and expected data to confidently identify and utilize **7-(Bromomethyl)pentadecane** in their work.

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